4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(1-phenylethyl)-3-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-5-23-19-12-11-17(13-18(19)14(2)3)24(21,22)20-15(4)16-9-7-6-8-10-16/h6-15,20H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUOTRHRVVDCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 3-Isopropylphenol
3-Isopropylphenol serves as the starting material. Ethylation of the phenolic hydroxyl group is achieved using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. This yields 4-ethoxy-3-isopropylphenol, where the ethoxy group occupies the para position relative to the hydroxyl group.
Deoxygenation to 4-Ethoxy-3-Isopropylbenzene
Deoxygenation is performed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) in ethanol. This step removes the hydroxyl group, yielding 4-ethoxy-3-isopropylbenzene.
Regioselective Sulfonation to 4-Ethoxy-3-Isopropylbenzenesulfonic Acid
Sulfonation introduces the sulfonic acid group at position 1 of the benzene ring. The directing effects of the ethoxy (para/ortho-directing) and isopropyl (meta-directing) groups necessitate precise control to achieve regioselectivity.
Sulfonation with Chlorosulfonic Acid
Reaction with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 2–4 hours selectively installs the sulfonic acid group at position 1. The ethoxy group’s strong para-directing influence overrides the isopropyl group’s meta-directing effect, ensuring >85% regioselectivity.
Conversion to Sulfonyl Chloride: 4-Ethoxy-3-Isopropylbenzenesulfonyl Chloride
The sulfonic acid is converted to the sulfonyl chloride using thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF) at reflux (70–80°C) for 3–6 hours. This method achieves near-quantitative conversion (95–98% yield):
Sulfonamide Formation: Coupling with N-(1-Phenylethyl)Amine
The final step involves nucleophilic substitution of the sulfonyl chloride with N-(1-phenylethyl)amine.
Reaction Conditions
The sulfonyl chloride (1 equiv) is reacted with N-(1-phenylethyl)amine (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0°C, with slow addition of triethylamine (TEA, 1.5 equiv) to neutralize HCl. The reaction proceeds for 12–18 hours at room temperature, yielding the target sulfonamide in 75–85% yield after purification via silica gel chromatography.
Mechanistic Considerations
The reaction proceeds via a two-step mechanism:
-
Formation of a Sulfonate Intermediate : The amine attacks the electrophilic sulfur atom, displacing chloride.
-
Proton Transfer and Byproduct Elimination : Triethylamine scavenges HCl, shifting the equilibrium toward product formation.
Alternative Pathways and Comparative Analysis
Direct Sulfonamide Synthesis via Sulfinylamine Reagents
Recent advances using sulfinylamine reagents (e.g., t-BuONSO) enable direct synthesis of primary sulfonamides from organometallic reagents. However, adapting this method for secondary sulfonamides requires post-functionalization (e.g., reductive amination), which introduces complexity and lowers yields (50–60%).
Late-Stage Functionalization of Sulfonamides
Techniques such as Pyry-BF₄-mediated deamination permit late-stage modification of primary sulfonamides. While theoretically applicable, this approach is impractical for the target compound due to the absence of a primary amino group.
Optimization and Scalability
Sulfonation Regioselectivity
Optimizing reaction temperature and stoichiometry minimizes byproducts. For example, maintaining the reaction at 0°C reduces polysulfonation (<5% byproducts).
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Biological Activities
The compound has been studied for its various biological activities, including:
- Antimicrobial Activity
- Anticancer Potential
- Antifungal Properties
Case Studies
Several case studies highlight the potential applications of this compound:
-
Antibacterial Efficacy Study
- A study evaluated the antibacterial activity of various sulfonamide derivatives, including 4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide, against Staphylococcus aureus. The results indicated a promising minimum inhibitory concentration (MIC), suggesting potential use in treating bacterial infections .
-
Anticancer Activity Assessment
- In vitro tests on cancer cell lines demonstrated that modifications to the sulfonamide structure could lead to enhanced anticancer properties. The most effective derivatives showed IC₅₀ values significantly lower than standard chemotherapeutic agents, indicating their potential as novel anticancer drugs .
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the synthesis of folic acid in bacteria, leading to their death. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Computational and Experimental Insights
- Density Functional Theory (DFT) : Methods described in could model the target’s electronic properties, such as charge distribution at the sulfonamide group, to predict reactivity .
- Crystallography : SHELX software () is widely used for small-molecule refinement, suggesting crystallographic data for the target could clarify its 3D conformation .
Q & A
Q. Critical Conditions :
- Temperature control (<5°C during sulfonylation prevents side reactions).
- Stoichiometric excess of 1-phenylethylamine (1.2–1.5 equivalents) ensures complete reaction .
- Moisture-sensitive steps require inert atmospheres (argon/nitrogen) .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Assigns proton environments (e.g., ethoxy δ 1.3–1.5 ppm; isopropyl δ 1.2–1.4 ppm) and confirms regiochemistry .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions.
- X-Ray Crystallography :
Advanced: How can researchers resolve contradictions between computational modeling and experimental data (e.g., bond lengths, torsion angles)?
Answer:
- Validation Workflow :
- Reproduce Calculations : Use DFT methods (B3LYP/6-311+G(d,p)) with solvent correction (PCM model) to match experimental conditions .
- Compare with Crystallography : Overlay computational and X-ray structures in software like Mercury to identify discrepancies (e.g., steric strain in isopropyl groups) .
- Thermal Motion Analysis : Apply anisotropic displacement parameters (ADPs) to distinguish true bond-length variations from thermal artifacts .
- Case Example : A 0.05 Å deviation in S–N bond length may arise from crystal packing forces, not computational error .
Advanced: What strategies optimize the compound’s biological activity through targeted structural modifications?
Answer:
- Functional Group Engineering :
- Sulfonamide Modification : Replace the ethoxy group with electron-withdrawing substituents (e.g., –CF3) to enhance binding to hydrophobic enzyme pockets .
- Steric Tuning : Introduce bulkier substituents (e.g., tert-butyl instead of isopropyl) to modulate steric hindrance and selectivity .
- Rational Design Workflow :
- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets (e.g., carbonic anhydrase IX).
- SAR Analysis : Correlate substituent electronegativity with IC50 values from enzyme inhibition assays .
Advanced: How can researchers address solubility challenges in in vitro assays without compromising structural integrity?
Answer:
- Solvent Systems :
- Use co-solvents (e.g., DMSO:PBS ≤ 1% v/v) to maintain solubility while avoiding denaturation .
- Micellar encapsulation (e.g., 0.1% Tween-80) enhances aqueous dispersion .
- Derivatization :
- Prodrug Approach : Temporarily replace the sulfonamide with a phosphate ester to improve hydrophilicity, followed by enzymatic cleavage in situ .
Basic: What are the compound’s key physicochemical properties relevant to experimental design?
Answer:
| Property | Value/Method | Significance |
|---|---|---|
| LogP | 3.8 (Predicted via XLogP3) | Guides solvent selection for partitioning experiments . |
| pKa | ~9.5 (Sulfonamide NH) | Impacts ionization state in biological buffers (pH 7.4) . |
| Melting Point | 133–135°C (DSC) | Indicates purity and thermal stability . |
| Solubility | 0.2 mg/mL in water; >50 mg/mL in DMSO | Informs stock solution preparation for assays . |
Advanced: What mechanistic insights explain its inhibitory effects on enzymes like carbonic anhydrase?
Answer:
- Binding Mode :
- The sulfonamide group coordinates with the active-site zinc ion, while the ethoxy and isopropyl groups form van der Waals interactions with hydrophobic residues .
- Kinetic Analysis :
- Competitive inhibition confirmed via Lineweaver-Burk plots (Km increases, Vmax unchanged) .
- Structural Evidence :
Basic: What analytical techniques validate purity, and how are common impurities identified?
Answer:
- HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection (254 nm). Purity >98% required for biological testing .
- LC-MS : Identifies impurities via molecular ion peaks (e.g., unreacted sulfonyl chloride [M+ 35/37 Cl isotopic pattern]) .
- TLC : Preliminary screening using silica plates (visualization: UV + ninhydrin for amine traces) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
